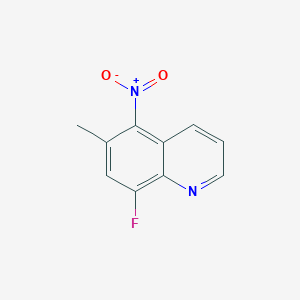
2-(Difluoromethyl)naphthalene-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)naphthalene-4-methanol is an organic compound that contains a difluoromethyl group attached to a naphthalene ring, with a methanol group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-4-methanol typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. This can be achieved through the reaction of naphthalene with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using transition-metal catalysts to enhance the efficiency and selectivity of the process. The use of continuous flow reactors can also improve the scalability and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)naphthalene-4-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted naphthalene derivatives
Applications De Recherche Scientifique
2-(Difluoromethyl)naphthalene-4-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)naphthalene-4-methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its bioactive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)naphthalene-4-methanol: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)naphthalene-4-methanol: Contains a chloromethyl group instead of a difluoromethyl group.
2-(Bromomethyl)naphthalene-4-methanol: Contains a bromomethyl group instead of a difluoromethyl group
Uniqueness
2-(Difluoromethyl)naphthalene-4-methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable building block in the synthesis of bioactive molecules and advanced materials .
Propriétés
Formule moléculaire |
C12H10F2O |
|---|---|
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
[3-(difluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)9-5-8-3-1-2-4-11(8)10(6-9)7-15/h1-6,12,15H,7H2 |
Clé InChI |
VDVJBYJVQHSDIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2CO)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




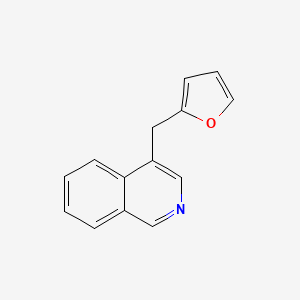
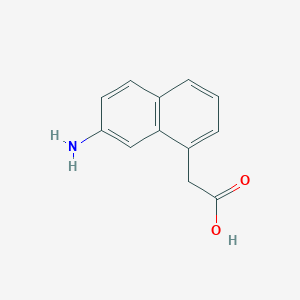
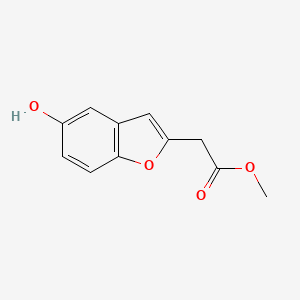


![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)


![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)
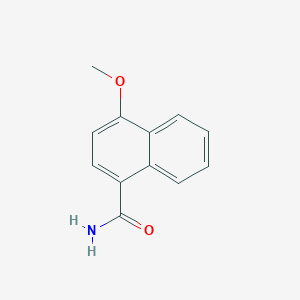
![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)
